
Diethyl sulfate-d10
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Overview
Description
Diethyl sulfate-d10 is a deuterated analog of diethyl sulfate, where all ten hydrogen atoms in the ethyl groups are replaced with deuterium (C2D5)2SO4. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Deuterated compounds like this compound minimize interference in trace analysis, enabling precise quantification of non-deuterated analogs in complex matrices such as environmental samples or biological fluids .
For example, Fensulfothion Sulfone-d10 (C11H7D10O5PS2) is used to study pesticide degradation pathways, leveraging deuterium’s stability to track metabolites . Similarly, Phorate-sulfone D10 (C7D10H7O4PS3) serves as a reference material in environmental toxicology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl sulfate-d10 can be synthesized through a two-step process starting from chlorosulfuric acid and deuterated ethanol (C2D5OH). The reaction proceeds as follows:
- Chlorosulfuric acid reacts with deuterated ethanol to form deuterated ethyl sulfate and hydrogen chloride:
ClSO3H+C2D5OH→C2D5OSO3H+HCl
- The resulting deuterated ethyl sulfate is then heated with sodium sulfate, leading to a redistribution reaction:
2C2D5OSO3H+Na2SO4→(C2D5O)2SO2+2NaHSO4
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterated ethanol ensures the incorporation of deuterium atoms into the compound.
Chemical Reactions Analysis
Hydrolysis Reactions
Diethyl sulfate-d10 undergoes hydrolysis in aqueous environments, mirroring the behavior of non-deuterated diethyl sulfate but yielding deuterated products:
(C2D5)2SO4+H2O→C2D5OSO3H+C2D5OD
Further hydrolysis produces sulfuric acid (H2SO4) and fully deuterated ethanol (C2D5OD) . The reaction rate may differ slightly due to kinetic isotope effects, though explicit data for the deuterated species is limited .
Key Observations:
-
Hydrolysis Rate : Slower than non-deuterated diethyl sulfate due to deuterium’s larger mass, reducing bond vibration frequencies .
-
Stability : Decomposes in moist environments, necessitating anhydrous storage .
Alkylation Reactions
As a potent ethylating agent, this compound transfers deuterated ethyl groups (C2D5+) to nucleophiles.
Ether Formation
Reaction with alkoxides yields deuterated ethers:
RO−+(C2D5)2SO4→ROC2D5+C2D5OSO3−
This is analogous to non-deuterated diethyl sulfate but produces isotopically labeled ethers .
Amine Ethylation
Primary and secondary amines react to form deuterated ethylamines:
RNH2+(C2D5)2SO4→RN(C2D5)2+H2SO4
The reaction is pivotal in synthesizing deuterated pharmaceuticals or metabolic tracers .
Esterification
Carboxylate salts form deuterated ethyl esters:
RCO2−+(C2D5)2SO4→RCO2C2D5+C2D5OSO3−
This retains the efficiency of non-deuterated diethyl sulfate but introduces isotopic labels for analytical tracking .
Thermal Decomposition
At temperatures >100°C, this compound decomposes into deuterated ethylene (C2D4), deuterated diethyl ether ((C2D5)2O), and sulfur oxides (SOx) :
(C2D5)2SO4Δ(C2D5)2O+C2D4+SO3
Hazard Considerations:
-
Explosive Potential : Decomposition in confined spaces may generate pressure from SOx and ethylene-d4 .
-
Toxicity : Releases toxic SO2 and SO3, requiring rigorous fume control .
Neutralization
Treatment with aqueous ammonia mitigates hazards by converting this compound into non-toxic ammonium sulfate and deuterated ethanolamine derivatives :
(C2D5)2SO4+2NH3→2C2D5NH2+H2SO4
Comparative Reaction Table
Scientific Research Applications
Organic Synthesis
Diethyl sulfate-d10 is primarily utilized as an ethylating agent in organic synthesis. Its role is crucial in the introduction of ethyl groups into various substrates, which is fundamental in the synthesis of pharmaceuticals and agrochemicals.
Ethylation Reactions
- Mechanism : this compound acts as a strong electrophile, facilitating nucleophilic substitution reactions. The presence of deuterium allows for tracing studies in mechanistic investigations.
- Applications : It is employed in the synthesis of ethyl esters, ethers, and other derivatives in medicinal chemistry.
Analytical Chemistry
The unique isotopic labeling of this compound enables its use in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
- Isotope Labeling : The incorporation of deuterium enhances the sensitivity and specificity of mass spectrometric analyses.
- Case Study : In a study examining pesticide residues, this compound was used to improve detection limits and quantify analytes with greater accuracy .
Nuclear Magnetic Resonance (NMR)
- Deuterated Solvents : this compound serves as a solvent that minimizes background signals in NMR spectroscopy, allowing for clearer spectral data.
- Application Example : Research on reaction mechanisms often employs this compound to elucidate pathways without interference from solvent peaks .
Toxicological Studies
This compound is also significant in toxicological research due to its alkylating properties, which can induce DNA damage and mutations.
Genotoxicity Testing
- Experimental Findings : Studies have shown that diethyl sulfate induces chromosomal aberrations and DNA strand breaks in various cell types, including human lymphocytes and rodent cells .
- Case Study : A comprehensive study demonstrated that exposure to diethyl sulfate resulted in increased mutation rates in Drosophila melanogaster, highlighting its potential carcinogenic effects .
Summary of Applications
The applications of this compound can be summarized as follows:
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Ethylating agent for pharmaceuticals and agrochemicals | Facilitates nucleophilic substitutions |
Analytical Chemistry | Enhances mass spectrometry and NMR analysis | Improves detection limits; minimizes background noise |
Toxicological Studies | Investigates genotoxicity and mutagenicity | Induces DNA damage; linked to chromosomal aberrations |
Mechanism of Action
Diethyl sulfate-d10 exerts its effects through alkylation, transferring ethyl groups to nucleophilic sites on molecules. This process involves the formation of a positively charged ethyl group that reacts with nucleophiles, leading to the formation of ethylated products. The molecular targets include nucleophilic sites on DNA, proteins, and other biomolecules, which can result in mutations and other chemical modifications.
Comparison with Similar Compounds
Comparison with Similar Deuterated Compounds
Structural and Functional Analogues
Deuterated compounds share core functional groups with their non-deuterated counterparts but exhibit distinct physical and analytical properties due to isotopic substitution. Below is a comparative analysis of Diethyl sulfate-d10 with key analogues:
Table 1: Key Properties of Diethyl Sulfate-d10 and Related Compounds
Notes:
- *Inferred values based on analogous deuterated compounds.
- Deuterium increases molecular weight, altering chromatographic retention times and MS fragmentation patterns.
Analytical Performance
- Mass Spectrometry: Deuterated compounds produce distinct mass-to-charge (m/z) ratios, enabling discrimination from non-deuterated analogs. For instance, Phorate-sulfone D10’s accurate mass (302.0654) ensures precise quantification in pesticide residue analysis .
- NMR Spectroscopy : Deuterium’s nuclear spin (I=1) provides a clean baseline in <sup>1</sup>H NMR, as seen in Fensulfothion Sulfone-d10 studies .
Stability and Handling
Deuterated compounds generally require stringent storage conditions to prevent isotopic exchange. For example:
- Fensulfothion Sulfone-d10 is stored at -20°C to maintain isotopic integrity .
- Diethyl Chlorophosphate-d10 is handled under inert gas to avoid hydrolysis .
Non-deuterated analogs like dimethyl sulfate () are highly toxic and reactive, necessitating enclosed transfer systems and personal protective equipment (PPE). Deuterated versions, while less hazardous due to controlled lab use, still require precautions against moisture and thermal degradation .
Environmental and Biochemical Studies
- Pesticide Research: Deuterated organophosphates (e.g., Fensulfothion Sulfone-d10) track degradation products in soil and water, informing regulatory guidelines .
- Its deuterated form aids in quantifying exposure levels in occupational health studies.
Challenges and Limitations
Biological Activity
Diethyl sulfate-d10 (C4H10O4S), a deuterated form of diethyl sulfate, is a chemical compound known for its significant biological activity, particularly as a potent alkylating agent. This article synthesizes existing research findings on the biological effects of this compound, focusing on its genotoxicity, carcinogenic potential, and reproductive effects, supported by data tables and case studies.
This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the diethyl sulfate structure. This modification can affect its reactivity and biological interactions compared to its non-deuterated counterpart.
Genotoxicity
Alkylating Agent Activity
this compound is recognized as a strong direct-acting alkylating agent. It primarily ethylates DNA, leading to various forms of genetic damage. The compound induces:
- Chromosomal Aberrations : In cultured human lymphocytes and other cell types, this compound has been shown to cause chromosomal breaks and rearrangements.
- Micronucleus Formation : This indicates DNA damage and instability, observed in multiple experimental systems including rodent models.
- Sister Chromatid Exchange (SCE) : Increased SCE rates have been documented in mammalian cells exposed to this compound.
A summary of genotoxicity findings is presented in Table 1.
Study Type | Effect Observed | Reference |
---|---|---|
Bacterial Assays | Induced mutations | IARC (1992) |
Yeast Studies | Reverse mutations | IARC (1992) |
Mammalian Cells | Chromosomal aberrations | IARC (1992) |
Human Lymphocytes | Micronucleus formation | IARC (1992) |
Rodent Models | DNA strand breaks | IARC (1992) |
Carcinogenic Potential
According to the International Agency for Research on Cancer (IARC), diethyl sulfate is classified as probably carcinogenic to humans (Group 2A). Evidence from animal studies shows that exposure leads to tumor formation at the site of administration. Notably, tumors were observed in rats following various exposure routes:
- Injection Studies : Tumors such as fibrosarcomas and myosarcomas developed at injection sites.
- Ingestion Studies : Increased incidences of tumors were noted in rats exposed through dietary routes.
The mechanism behind tumor formation appears linked to the compound's ability to induce DNA damage and subsequent mutations.
Reproductive Effects
Research has demonstrated that this compound adversely affects reproductive outcomes in animal models. A study involving female mice treated with diethyl sulfate before and after mating revealed significant increases in:
- Resorption Rates : Up to 30% resorption was noted when treatment occurred shortly after mating.
- Fetal Malformations : The incidence of malformations was significantly higher in treated groups compared to controls.
Table 2 summarizes reproductive findings related to diethyl sulfate exposure.
Timing of Exposure | Resorption Rate (%) | Fetal Malformations (%) | Reference |
---|---|---|---|
Before Mating | 4.1 | 0.6 | IARC (1992) |
1 Hour After Mating | 30 | 15 | IARC (1992) |
6 Hours After Mating | 24 | 25 | IARC (1992) |
9 Hours After Mating | 14 | 3 | IARC (1992) |
Case Studies
Several case studies have further elucidated the biological activity of this compound:
- Human Exposure Studies : Cohort studies examining workers in chemical plants indicated potential links between exposure to diethyl sulfate and increased cancer risks, although these findings were not statistically significant.
- Animal Model Investigations : In controlled laboratory settings, rats exposed to diethyl sulfate developed various tumors over extended observation periods, reinforcing its carcinogenic classification.
- Genetic Mutation Analysis : Studies involving Drosophila melanogaster showed that male germ cells treated with diethyl sulfate exhibited high rates of base-pair substitutions and deletions, underscoring its mutagenic potential.
Q & A
Basic Research Questions
Q. What are the critical experimental parameters for synthesizing Diethyl sulfate-d10 with high isotopic purity?
- Methodological Answer : Synthesis requires meticulous control of reaction conditions (e.g., anhydrous environments, temperature <40°C) to minimize proton-deuterium exchange. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 10–15 mmHg) and verification via mass spectrometry (MS) or deuterium NMR (²H NMR) is essential to confirm isotopic purity (>98%). Residual non-deuterated impurities can skew analytical results in tracer studies .
Q. How should this compound be handled and stored to ensure stability in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Handling requires PPE (gloves, goggles, lab coat) and fume hood use due to its volatility and potential respiratory irritation. Monitor for degradation via periodic FT-IR analysis; ester group absorption bands (e.g., 1740 cm⁻¹) indicate structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?
- Methodological Answer : High-resolution MS (HRMS) with electrospray ionization (ESI) identifies isotopic patterns, while ²H NMR distinguishes deuterium incorporation sites. For trace analysis, coupling gas chromatography (GC) with isotope ratio mass spectrometry (IRMS) improves sensitivity. Cross-validate results with non-deuterated analogs to confirm specificity .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of this compound influence its reactivity compared to non-deuterated analogs in alkylation reactions?
- Methodological Answer : Deuteration at ethyl groups reduces reaction rates due to higher bond strength (C–D vs. C–H). Quantify KIEs using competitive experiments with equimolar deuterated/non-deuterated substrates. Monitor reaction progress via time-resolved ¹H NMR or HPLC-MS. For SN2 mechanisms, KIEs (k_H/k_D ≈ 1.5–2.0) are less pronounced than in radical reactions (k_H/k_D > 5) .
Q. What experimental strategies mitigate side reactions when using this compound as a deuterium-labeled internal standard in pharmacokinetic studies?
- Methodological Answer : Pre-treat biological matrices (e.g., plasma) with protein precipitation (acetonitrile) or solid-phase extraction to remove interferents. Optimize LC-MS/MS transitions for deuterated ions (e.g., m/z shifts +2 Da) and validate against matrix effects. Use isotope dilution calibration curves to correct for recovery variations .
Q. How can researchers resolve discrepancies in deuterium incorporation efficiency across different batches of this compound?
- Methodological Answer : Perform batch-to-batch comparisons using controlled hydrolysis experiments (pH 7.4 buffer, 37°C). Quantify deuterium loss via ²H NMR integration or IRMS. Statistical tools like ANOVA identify variability sources (e.g., reagent purity, storage conditions). Standardize synthesis protocols with in-process controls (e.g., real-time pH monitoring) .
Q. Data Interpretation & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. Use bootstrap resampling to assess confidence intervals for small datasets. For genotoxicity assays (e.g., Ames test), apply Fisher’s exact test to compare mutation frequencies between deuterated and control groups .
Q. How should researchers design replication studies to validate the reproducibility of this compound’s metabolic pathways in vivo?
- Methodological Answer : Use isogenic animal models to control genetic variability. Document detailed protocols for dosing, sample collection (e.g., blood, urine timepoints), and LC-MS/MS parameters. Share raw data and metadata via repositories like MetaboLights to enable cross-lab validation .
Q. Safety & Ethical Compliance
Q. What ethical considerations apply when using this compound in studies involving human-derived cell lines?
- Methodological Answer : Obtain institutional review board (IRB) approval for cell line provenance (e.g., HeLa, HEK293). Disclose deuterated compound use in informed consent forms if residual traces may affect downstream analyses. Adhere to biosafety level 2 (BSL-2) practices for carcinogenic risk mitigation .
Q. How can researchers ensure compliance with hazardous waste regulations when disposing of this compound?
Properties
CAS No. |
96617-81-1 |
---|---|
Molecular Formula |
C4H10O4S |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) sulfate |
InChI |
InChI=1S/C4H10O4S/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
DENRZWYUOJLTMF-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOS(=O)(=O)OCC |
Origin of Product |
United States |
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